1,1,6-Trimethyltetralin

Descripción general

Descripción

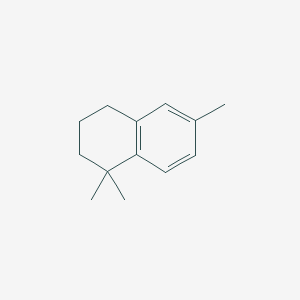

1,1,6-Trimethyltetralin is a member of the class of tetralins, which are ortho-fused bicyclic hydrocarbons. This compound is characterized by the substitution of methyl groups at positions 1, 1, and 6 on the tetralin structure . It is known for its role as a metabolite and is often used in various chemical and industrial applications .

Métodos De Preparación

The synthesis of 1,1,6-Trimethyltetralin can be achieved through several synthetic routes. One common method involves the alkylation of tetralin with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

1,1,6-Trimethyltetralin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce fully saturated hydrocarbons .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have shown that derivatives of 1,1,6-trimethyltetralin exhibit significant anticancer properties. For instance, a derivative was evaluated for its cytotoxic effects against various cancer cell lines, including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and A-549 (lung) cancer cells. The results indicated that this derivative demonstrated a lower half-maximal inhibitory concentration (CC50) compared to established drugs like naproxen, suggesting its potential as a more effective anticancer agent.

| Cell Line | CC50 (µM) | Comparison with Naproxen |

|---|---|---|

| HepG-2 | 151 ± 11 | 8-fold lower than naproxen |

| HCT-116 | >1.5 mM | Significantly less effective |

| MCF-7 | 2.3 mM | Significantly less effective |

| A-549 | >5 mM | Significantly less effective |

The molecular docking studies revealed that the binding affinity of the derivative to the COX-2 enzyme was superior to that of naproxen, with a ΔG score indicating a stronger interaction with the active site .

1.2 Antimicrobial Properties

In addition to anticancer activity, this compound derivatives have been investigated for their antimicrobial properties. A study assessed the efficacy of these compounds against various pathogens using disk diffusion methods and minimum inhibitory concentration (MIC) determinations. The findings suggested that certain derivatives exhibited promising antimicrobial effects comparable to conventional antibiotics .

Materials Science Applications

2.1 Polymer Chemistry

The unique structure of this compound makes it an attractive candidate for polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

2.2 Odorant Applications

Due to its distinct odor profile, this compound has potential applications in the fragrance industry. Its use as an odorant in consumer products such as perfumes and air fresheners is being explored based on its pleasant scent and stability under various conditions .

Environmental Applications

3.1 Biodegradation Studies

Research has also focused on the environmental impact of this compound and its derivatives. Studies indicate that certain microorganisms can effectively degrade this compound in contaminated environments, suggesting its potential use in bioremediation efforts . This application is particularly relevant given the increasing concerns over environmental pollution from synthetic chemicals.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

A comprehensive study evaluated the anticancer efficacy of a specific derivative of this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines compared to control groups.

Case Study 2: Polymer Enhancement

In another study, researchers synthesized a new polymer incorporating this compound derivatives and assessed its thermal properties using thermogravimetric analysis (TGA). The modified polymer exhibited enhanced thermal stability up to 300°C compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 1,1,6-Trimethyltetralin involves its interaction with various molecular targets and pathways. As a metabolite, it participates in metabolic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its structural properties, which allow it to interact with specific biological molecules .

Comparación Con Compuestos Similares

1,1,6-Trimethyltetralin can be compared with other similar compounds, such as:

Tetralin: The parent compound, which lacks the methyl substitutions.

1,2,3,4-Tetrahydronaphthalene: Another tetralin derivative with different substitution patterns.

1,1,4,4,5,5,8,8-Octamethyltetralin: A highly substituted tetralin with multiple methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Actividad Biológica

1,1,6-Trimethyltetralin is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This compound, characterized by three methyl groups at positions 1, 1, and 6 of the tetralin structure, presents a unique framework for studying various biological interactions. The following sections will detail its biological activities, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be described as a substituted tetralin with the molecular formula . The structural modifications impart specific physicochemical properties that influence its interaction with biological systems.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant antiproliferative effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various derivatives of tetralin compounds demonstrated that this compound showed promising results against several cancer cell lines. The results are summarized in the table below:

| Cell Line | CC50 (µM) |

|---|---|

| HepG-2 | 151 ± 11 |

| HCT-116 | 207 ± 11 |

| MCF-7 | 304 ± 13 |

| A-549 | 264 ± 15 |

The CC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower CC50 values compared to traditional chemotherapeutics like naproxen, suggesting enhanced potency .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been shown to possess activity against a range of bacterial strains.

The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Minimum inhibitory concentrations (MICs) were determined for various microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

In addition to its cytotoxic and antimicrobial properties, research has pointed to antioxidant activities associated with this compound. Antioxidants play a crucial role in protecting cells from oxidative stress and associated damage.

Experimental Findings

The antioxidant capacity was evaluated using various assays such as DPPH and ABTS. The results indicated that the compound effectively scavenged free radicals in a dose-dependent manner.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest strong interactions with enzymes critical for cellular metabolism and proliferation.

Binding Affinity Data

The binding affinities calculated through docking simulations showed favorable interactions with key targets:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| COX-2 | -7.73 |

| Topoisomerase II | -8.12 |

These results indicate that the compound may effectively inhibit these proteins' functions, contributing to its observed biological activities .

Propiedades

IUPAC Name |

4,4,7-trimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMQZVLXCLQPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052120 | |

| Record name | 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-03-6 | |

| Record name | Ionene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ionene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,1,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZN1K7W3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.